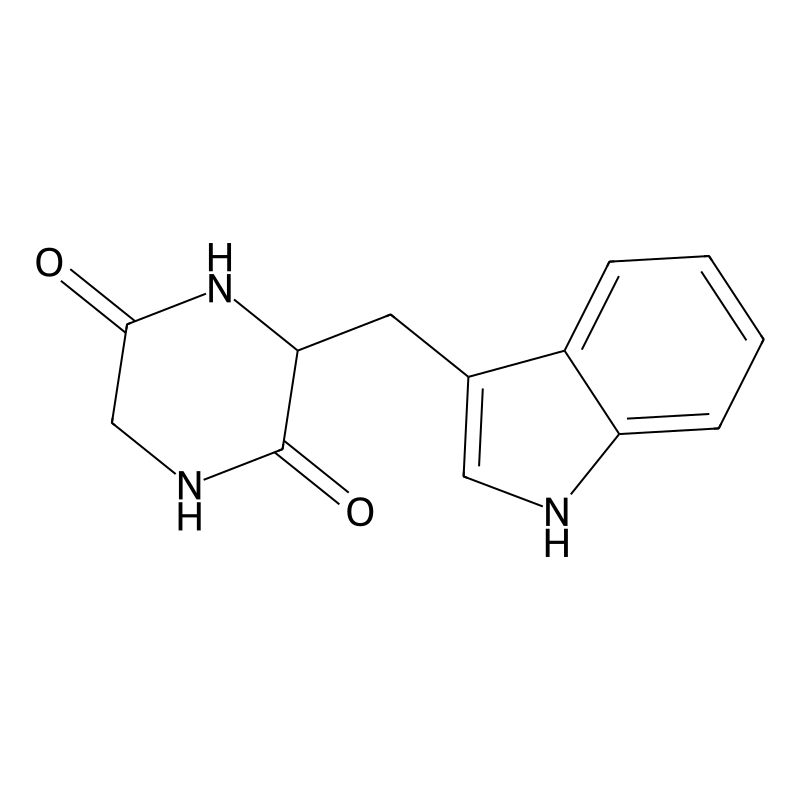

(S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione, commonly known as Cyclo(L-Trp-Gly) (CAS: 7451-73-2), is a structurally rigid cyclic dipeptide (diketopiperazine) utilized as a specialized precursor and benchmark substrate in biocatalysis and chemoenzymatic synthesis [1]. Featuring an unsubstituted glycine residue paired with an L-tryptophan moiety, this compound minimizes steric hindrance around the diketopiperazine core, making it a highly efficient prenyl acceptor for dimethylallyl tryptophan synthases (DMATSs) [1]. In industrial and advanced laboratory settings, it is procured primarily for the regioselective synthesis of C7-prenylated indole derivatives, serving as a highly processable alternative to bulkier analogs due to its superior binding affinity, high aqueous assay solubility (up to 5.0 mM), and reliable conversion kinetics [2].

Research Fit

References

- [1] Wang, X., et al. 'C7-Prenylation of Tryptophan-Containing Cyclic Dipeptides by 7-Dimethylallyl Tryptophan Synthase Significantly Increases the Anticancer and Antimicrobial Activities.' Molecules 25.16 (2020): 3764.

- [2] Chen, H., et al. 'Elucidation of the Verrucofortine Biosynthetic Pathway Enables Identification of a Cyclodipeptide Prenyltransferase with High Catalytic Efficiency.' Journal of Agricultural and Food Chemistry 69.11 (2021): 3385-3394.

Substituting Cyclo(L-Trp-Gly) with closely related cyclic dipeptides, such as Cyclo(L-Trp-L-Ala) or Cyclo(L-Trp-L-Phe), severely compromises biocatalytic efficiency and process economics [1]. The addition of even a single methyl group (as in the alanine analog) or a bulky benzyl group (as in the phenylalanine analog) to the diketopiperazine ring introduces significant steric clash within the constrained active sites of prenyltransferases[1]. This steric penalty manifests as drastically elevated Michaelis constants (KM) and suppressed turnover numbers (kcat), leading to incomplete conversions, higher required enzyme loadings, and increased downstream purification costs [1]. Furthermore, linear L-Trp-Gly cannot be substituted, as the rigid 2,5-diketopiperazine scaffold is an absolute structural requirement for substrate recognition by the target enzymes.

Substitution Risk

Biocatalytic Efficiency in Regioselective C7-Prenylation

Kinetic evaluations of 7-dimethylallyl tryptophan synthase (7-DMATS) demonstrate that Cyclo(L-Trp-Gly) achieves the highest catalytic efficiency among tested cyclic dipeptides, exhibiting a KM of 169.7 μM and a kcat of 0.1307 s−1 [1]. When compared to the closest structural analog, Cyclo(L-Trp-L-Ala), the substitution of the glycine proton with a methyl group drastically reduces enzyme affinity (KM = 867.8 μM) and turnover (kcat = 0.0127 s−1) [1]. This results in a relative catalytic efficiency (kcat/KM) for the alanine variant that is only 1.9% of that achieved by Cyclo(L-Trp-Gly) [1].

| Evidence Dimension | Relative catalytic efficiency (kcat/KM) |

| Target Compound Data | Cyclo(L-Trp-Gly) (100% baseline efficiency; KM 169.7 μM) |

| Comparator Or Baseline | Cyclo(L-Trp-L-Ala) (1.9% relative efficiency; KM 867.8 μM) |

| Quantified Difference | ~52-fold higher catalytic efficiency for the target compound |

| Conditions | Purified 7-DMATS assay with dimethylallyl diphosphate (DMAPP) |

Procuring the glycine-containing dipeptide is critical for maximizing enzymatic throughput and minimizing costly enzyme usage in the synthesis of prenylated indoles.

Substrate Conversion Rate and Biotransformation Yield

In standardized biocatalytic reactions utilizing 7-DMATS, the structural profile of the cyclic dipeptide directly dictates the final product yield [1]. HPLC analysis of incubation mixtures reveals that Cyclo(L-Trp-Gly) achieves a conversion rate of 33.6% [1]. In contrast, utilizing a bulky analog such as Cyclo(L-Trp-L-Phe) under identical conditions results in a severely depressed conversion rate of only 11.8%, leaving a large excess of unreacted precursor[1].

| Evidence Dimension | Enzymatic conversion rate |

| Target Compound Data | Cyclo(L-Trp-Gly) (33.6% conversion) |

| Comparator Or Baseline | Cyclo(L-Trp-L-Phe) (11.8% conversion) |

| Quantified Difference | 2.8-fold higher conversion yield for the target compound |

| Conditions | Standardized 7-DMATS incubation analyzed via HPLC |

Higher conversion rates directly translate to reduced raw material waste and simpler downstream product isolation in chemoenzymatic manufacturing.

Assay Solubility and Maximum Substrate Loading

The practical utility of cyclic dipeptides in aqueous biocatalysis is often limited by their solubility[1]. During the kinetic characterization of cyclodipeptide prenyltransferases (e.g., VftPT, CdpC3PT, CdpNPT), Cyclo(L-Trp-Gly) demonstrated high processability, allowing for final assay concentrations of up to 5.0 mM [1]. Conversely, the more hydrophobic analog Cyclo(L-Trp-L-Tyr) suffered from low aqueous solubility, strictly limiting its maximum working concentration to 1.0 mM and thereby bottlenecking the volumetric productivity of the reaction [1].

| Evidence Dimension | Maximum practical assay concentration (solubility limit) |

| Target Compound Data | Cyclo(L-Trp-Gly) (5.0 mM) |

| Comparator Or Baseline | Cyclo(L-Trp-L-Tyr) (1.0 mM) |

| Quantified Difference | 5-fold higher maximum substrate loading capacity |

| Conditions | Aqueous enzyme assay buffer (50 mM Tris-HCl, pH 7.5) |

Higher aqueous solubility enables greater substrate loading, which is essential for scaling up biocatalytic processes to industrial volumes.

Chemoenzymatic Synthesis of Prenylated Indoles

As the highest-efficiency substrate for 7-DMATS, this compound is procured for synthesizing C7-prenylated derivatives with enhanced antimicrobial and anticancer properties, ensuring high yields (33.6% conversion) and minimal unreacted precursor compared to bulkier analogs [1].

Benchmark Substrate for Novel Prenyltransferase Screening

Due to its minimal steric hindrance and high baseline reactivity (kcat/KM = 770 M−1 s−1), Cyclo(L-Trp-Gly) serves as a reliable reference standard for evaluating the catalytic activity and promiscuity of newly discovered or engineered DMATS-type enzymes [1].

Precursor for Complex Diketopiperazine Alkaloids

Its proven aqueous solubility (up to 5.0 mM) and reliable processability make it a highly scalable building block in the synthesis of complex, bioactive fungal secondary metabolites, avoiding the concentration bottlenecks associated with tyrosine- or phenylalanine-containing dipeptides [2].

Application Fit Matrix

References

- [1] Wang, X., et al. 'C7-Prenylation of Tryptophan-Containing Cyclic Dipeptides by 7-Dimethylallyl Tryptophan Synthase Significantly Increases the Anticancer and Antimicrobial Activities.' Molecules 25.16 (2020): 3764.

- [2] Chen, H., et al. 'Elucidation of the Verrucofortine Biosynthetic Pathway Enables Identification of a Cyclodipeptide Prenyltransferase with High Catalytic Efficiency.' Journal of Agricultural and Food Chemistry 69.11 (2021): 3385-3394.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

Wikipedia

Explore Compound Types